molecular formula C19H14FN7O2 B11331786 8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11331786
M. Wt: 391.4 g/mol
InChI Key: DIIGBHKCBYCWBH-UHFFFAOYSA-N
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Description

“8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one” is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the core structure: This could involve cyclization reactions to form the tricyclic framework.

    Functionalization: Introduction of the fluorophenyl and methoxyphenyl groups through substitution reactions.

    Final modifications: Adjustments to the functional groups to achieve the desired chemical properties.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or heteroatoms.

    Reduction: Reduction reactions could be used to modify the functional groups or the core structure.

    Substitution: Electrophilic or nucleophilic substitution reactions may be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound could be used as a building block for the synthesis of new materials with unique properties.

    Catalysis: It might serve as a ligand or catalyst in various organic reactions.

Biology

    Drug development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity.

Medicine

    Therapeutic applications: If the compound shows activity against certain diseases, it could be developed into a therapeutic agent.

Industry

    Material science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In a catalytic context, it could facilitate certain chemical reactions by stabilizing transition states or intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
  • 8-(3-fluorophenyl)-10-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Uniqueness

The unique combination of fluorophenyl and methoxyphenyl groups in “8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” may confer distinct chemical and physical properties, such as specific reactivity patterns or biological activity, that differentiate it from similar compounds.

Properties

Molecular Formula

C19H14FN7O2

Molecular Weight

391.4 g/mol

IUPAC Name

8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H14FN7O2/c1-29-13-7-5-10(6-8-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-3-2-4-12(20)9-11/h2-9,17H,1H3,(H,23,28)(H,21,24,26)

InChI Key

DIIGBHKCBYCWBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)F

Origin of Product

United States

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